molecular formula C9H10BrFO B8552208 1-Bromo-2-(2-fluorobenzyloxy)-ethane

1-Bromo-2-(2-fluorobenzyloxy)-ethane

Cat. No.: B8552208
M. Wt: 233.08 g/mol
InChI Key: USTHKQUSNBSSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2-fluorobenzyloxy)-ethane is a brominated ether featuring a fluorinated benzyloxy substituent. A typical procedure involves reacting a phenolic derivative (e.g., 2-fluorobenzyl alcohol) with 1,2-dibromoethane in the presence of a base like anhydrous K₂CO₃ in acetonitrile at elevated temperatures . The bromine atom at the terminal position renders it a potent alkylating agent, useful in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromoethoxymethyl)-2-fluorobenzene

InChI

InChI=1S/C9H10BrFO/c10-5-6-12-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

USTHKQUSNBSSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCBr)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern on the ethoxy backbone significantly influences the compound’s physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/mL) Key Features
1-Bromo-2-(2-fluorobenzyloxy)-ethane C₉H₁₀BrFO 233.08 Not reported Not reported Fluorinated aromatic ring enhances electrophilicity; potential bioactivity.
1-Bromo-2-(2-methoxyethoxy)ethane C₅H₁₁BrO₂ 183.04 156 1.360 Methoxyethoxy group improves hydrophilicity; used in polymer membranes .
1-Bromo-2-(2-chloroethoxy)ethane C₄H₈BrClO 187.46 Not reported Not reported Chlorine substitution increases reactivity in SN2 reactions .
1-Bromo-2-methoxyethane C₃H₇BrO 139.00 Not reported Not reported Smaller substituent (methoxy) simplifies synthesis; lower steric hindrance .

Notes:

  • The fluorinated benzyloxy group in the target compound likely increases molecular weight and boiling point compared to non-aromatic analogs.
  • Methoxyethoxy variants exhibit higher hydrophilicity, making them suitable for membrane technologies .

Stability and Handling

  • Light sensitivity is noted for 1-bromo-2-(2-methoxyethoxy)ethane, requiring stabilization with Na₂CO₃ .
  • Fluorinated compounds may exhibit greater stability under acidic conditions due to the fluorine atom’s inductive effects.

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